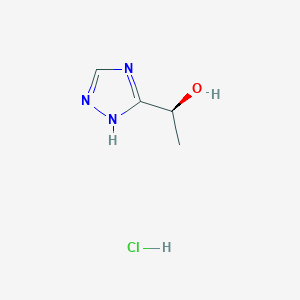

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, also known as TET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TET is a white crystalline powder that is soluble in water and alcohol.

科学的研究の応用

Agricultural and Medicinal Chemistry

1,2,4-triazole derivatives, including those related to (1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride, have garnered significant interest in both agricultural and medicinal chemistry. These compounds, particularly 2-(1H-1,2,4-triazol-1-yl)ethanols, exhibit noteworthy herbicidal and antifungal activities. The ability to generate (1H-1,2,4-triazol-1-yl)methyl carbanion and its subsequent condensation with carbonyl compounds has led to a diverse array of these triazole derivatives. This versatility is crucial for developing novel compounds with potential applications in crop protection and disease management (Lassalas et al., 2017).

Structural and Magnetic Properties in Chemistry

Substituted 1,2,4-triazoles are also pivotal in the synthesis of various heterocycles. These compounds are of particular interest due to their strong s-donor and weak p-acceptor properties, facilitating diverse coordination modes with metal ions. This versatility is beneficial in creating transition-metal complexes with unique structures and magnetic properties. These complexes are under exploration for their potential applications in molecular-based memory devices, displays, and optical switches owing to their spin crossover properties. Furthermore, 1,2,4-triazole derivatives have been associated with various pharmacological properties, including anti-inflammatory, antifungal, and antiviral activities, underscoring their significance in medicinal chemistry (Şahin et al., 2008).

Solubility and Pharmacological Applications

The solubility characteristics of 1,2,4-triazole derivatives in different solvents have been extensively studied. A novel potential antifungal compound within this class exhibited poor solubility in buffer solutions and hexane, while showing better solubility in alcohols. Understanding the solubility thermodynamics and partitioning processes in biologically relevant solvents is crucial for drug development and optimization, especially considering the solute-solvent interactions and the preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).

Antimicrobial, Antioxidant, and Anticancer Research

The synthesis and characterization of 1,2,4-triazole derivatives have been pivotal in exploring their potential as antimicrobial, antioxidant, and anticancer agents. New series of triazole derivatives have demonstrated broad-spectrum antimicrobial activities and significant antioxidant activities. Some of these compounds also exhibited moderate to excellent anticancer activities, especially on breast cancer cell lines, marking them as promising leads in pharmaceutical research (Bhat et al., 2016).

特性

IUPAC Name |

(1S)-1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLCHAKTKBLJGC-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-1,2,4-Triazol-5-yl)ethanol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2466100.png)

![2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2466102.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2466105.png)

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2466107.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)